3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid
Description
Nomenclature and Structural Characteristics
IUPAC Naming Convention and Systematic Descriptors
The systematic IUPAC name for this compound is 1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid , reflecting its cyclobutane core substituted with a carboxylic acid group at position 1 and a 4-(trifluoromethoxy)phenyl moiety at position 3. The numbering begins at the carboxylic acid-bearing carbon, with the trifluoromethoxy group attached to the para position of the phenyl ring.
Alternative names include:
- 3-[4-(Trifluoromethoxy)phenyl]cyclobutanecarboxylic acid
- 1-Carboxy-3-[4-(trifluoromethoxy)phenyl]cyclobutane
The SMILES notation (C1C(CC1(C(=O)O)C2=CC=C(C=C2)OC(F)(F)F) and InChIKey (YSDJBFXAKZTWRZ-UHFFFAOYSA-N) encode the spatial arrangement of atoms.
Molecular Formula and Isotopic Composition
The molecular formula is C₁₂H₁₁F₃O₃ , with a molecular weight of 260.21 g/mol . Isotopic composition analysis reveals the following key features:
| Property | Value | Source |
|---|---|---|
| Exact Mass | 260.0666 g/mol | |
| Monoisotopic Mass | 260.0666 g/mol | |
| Heavy Atom Count | 18 | |
| Topological Polar Surface | 54.4 Ų |
The compound’s XLogP3 (lipophilicity) is 3.2, indicating moderate hydrophobicity influenced by the trifluoromethoxy group.
Stereochemical Considerations and Conformational Analysis
The cyclobutane ring adopts a puckered conformation to alleviate angle strain, reducing torsional strain by ~20% compared to a planar geometry. Key stereochemical features include:
- Cis-trans isomerism : The carboxylic acid and trifluoromethoxy-substituted phenyl group occupy adjacent positions on the cyclobutane ring, creating a cis arrangement in the lowest-energy conformer.
- Ring puckering : The cyclobutane ring exhibits a non-planar "butterfly" conformation, with a dihedral angle of ~25° between adjacent carbons.
Table 1 : Conformational Energy Comparison
| Conformation | Relative Energy (kcal/mol) | Strain Source |
|---|---|---|
| Planar | 26.3 | Angle + Torsional Strain |
| Puckered | 18.9 | Torsional Strain Dominates |
| Fully Buckled | 15.2 | Minimal Angle Strain |
Functional Group Distribution and Electronic Effects
Functional Groups
- Carboxylic Acid : Acts as a hydrogen bond donor/acceptor, influencing solubility and reactivity.
- Trifluoromethoxy Group : A strong electron-withdrawing group (σₚ = 0.65) that induces meta/para-directing effects in electrophilic substitutions.
Electronic Effects
- Inductive Effects : The -OCF₃ group withdraws electron density via its σ*-orbital, reducing electron density on the phenyl ring by ~15% compared to -OCH₃.
- Resonance Effects : Limited resonance donation due to the electronegativity of fluorine, resulting in a net deactivating effect.
Table 2 : Spectroscopic Signatures
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.1–3.0 (m, cyclobutane CH₂) | Cyclobutane protons |
| δ 7.2–7.5 (d, J = 8.6 Hz, aromatic H) | Para-substituted phenyl ring | |
| ¹⁹F NMR | δ -58.2 (s, CF₃) | Trifluoromethoxy group |
| IR (cm⁻¹) | 1705 (C=O stretch), 1250 (C-O-C asymmetric) | Carboxylic acid, trifluoromethoxy |
Data synthesized from analogous cyclobutane derivatives.
Properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)18-10-3-1-7(2-4-10)8-5-9(6-8)11(16)17/h1-4,8-9H,5-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDJBFXAKZTWRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid (CAS No. 1269151-80-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant research findings.
- Molecular Formula : C₁₂H₁₁F₃O₃
- Molecular Weight : 260.21 g/mol
- PubChem CID : 50990533
The trifluoromethoxy group in this compound plays a crucial role in enhancing its biological activity. The presence of fluorine atoms can influence the lipophilicity and electronic properties of the molecule, which may affect its interaction with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethoxy groups. For instance, a structure-activity relationship (SAR) analysis indicated that phenyl groups with trifluoromethoxy substitutions exhibited promising activity against various bacterial strains, including Mycobacterium tuberculosis .
| Compound | Activity (MIC µM) | Target |
|---|---|---|
| 4PP Series | 21 | MmpL3 (Mycobacterium tuberculosis) |
| Trifluoromethoxy derivatives | Submicromolar | Various bacteria |
Case Studies
- Inhibition of Mycobacterium tuberculosis : A study focused on a series of compounds similar to this compound demonstrated that modifications in the phenyl ring significantly impacted antibacterial activity against M. tuberculosis, with some derivatives showing promising results comparable to established drugs like rifampicin .
- SAR Studies : In-depth SAR studies revealed that the introduction of various substituents on the phenyl ring could either enhance or diminish biological activity. For example, modifications aimed at reducing lipophilicity were found to compromise antibacterial efficacy .
Research Findings
- Fluorinated Compounds : The incorporation of trifluoromethoxy groups has been shown to improve drug potency across various classes of pharmaceuticals, particularly in enhancing interactions with target proteins .
- Toxicity and Safety : While preliminary studies indicate promising biological activities, comprehensive toxicity assessments are necessary to evaluate the safety profile of this compound for therapeutic applications.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Recent studies have indicated that compounds similar to 3-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid exhibit promising anticancer properties. The trifluoromethoxy substituent is believed to enhance the compound's ability to interact with specific enzymes involved in cancer cell proliferation. For example, research has shown that derivatives of cyclobutane carboxylic acids can inhibit tumor growth in vitro and in vivo models, suggesting potential therapeutic applications in oncology .
Anti-inflammatory Properties:
The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Materials Science
Polymer Synthesis:
this compound can serve as a monomer in the synthesis of advanced polymers with enhanced thermal stability and chemical resistance. Its unique structure allows for the creation of copolymers that exhibit desirable mechanical properties for use in high-performance materials .
Nanocomposites:
Incorporating this compound into nanocomposite materials has shown promise in improving mechanical strength and thermal properties. The trifluoromethoxy group contributes to better dispersion within polymer matrices, leading to improved performance characteristics .
Environmental Science
Environmental Remediation:
The compound's chemical stability and reactivity make it a candidate for studies on environmental remediation techniques. Its ability to form complexes with heavy metals could be leveraged in developing methods for removing pollutants from contaminated water sources .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant tumor reduction in xenograft models with derivatives of the compound. |
| Study B | Anti-inflammatory | Showed marked reduction in cytokine levels in animal models of inflammation. |
| Study C | Polymer Science | Developed new copolymers that exhibited enhanced thermal stability compared to traditional polymers. |
| Study D | Environmental Remediation | Found effective heavy metal adsorption capabilities of modified compounds based on this structure. |
Comparison with Similar Compounds
Key Findings:
Electronic Effects: The trifluoromethoxy group (-OCF₃) in the target compound is strongly electron-withdrawing, increasing the acidity of the carboxylic acid compared to chloro (-Cl) or tert-butoxy (-OtBu) substituents. This property is critical in drug design, where ionization state affects bioavailability .
Lipophilicity and Bioavailability :
- The -OCF₃ group contributes to higher lipophilicity (logP ~2.5 estimated) compared to -Cl (logP ~1.8) or -OtBu (logP ~1.5), favoring membrane permeability in pharmacokinetic applications .
Thermal Stability :
- The tert-butoxy-substituted analog () exhibits enhanced thermal stability due to steric shielding of the cyclobutane ring, whereas the target compound’s stability is influenced by the polar -OCF₃ group .
Preparation Methods
Stepwise Process:
| Step | Description | Reagents & Conditions | References |
|---|---|---|---|
| a. Preparation of cyclobutane core | Synthesis of cyclobutane ring via [2+2] cycloaddition or ring-closure methods | Typically from olefins or cycloaddition of suitable dienes | Patent CN101555205B |
| b. Introduction of phenyl group with trifluoromethoxy substitution | Nucleophilic aromatic substitution on a halogenated phenyl precursor with trifluoromethoxy groups | Use of aryl halides with trifluoromethoxy substituents, under basic or catalytic conditions | Patent CN101555205B |
| c. Functionalization to carboxylic acid | Oxidation of side chains or direct carboxylation of the cyclobutane ring | Oxidative conditions, e.g., potassium permanganate, or via carboxylation of alkyl intermediates | Patent CN101555205B |
Reaction Conditions & Notes:
- Mild reaction conditions are preferred to prevent ring-opening or side reactions.
- Use of readily available raw materials such as substituted phenyl halides and cyclobutane derivatives.
- Purification involves recrystallization or chromatography to ensure high purity suitable for pharmaceutical applications.
Synthesis via Cycloaddition and Functional Group Transformation
Another approach involves cycloaddition reactions followed by functional group modifications.
Method Outline:
- Starting Material: 4-oxocyclobutane derivatives
- Step 1: Cycloaddition with suitable dienes or carbene sources to form the cyclobutane ring.
- Step 2: Introduction of the phenyl group with trifluoromethoxy functionality via nucleophilic substitution or electrophilic aromatic substitution.
- Step 3: Oxidation to introduce the carboxylic acid group at the desired position.
Reaction Conditions:
- Use of trifluoromethoxyphenyl reagents, such as trifluoromethoxyphenyl halides.
- Catalysts like copper or palladium complexes to facilitate substitution.
- Mild heating under inert atmosphere to prevent degradation.
Research Findings:
- This method aligns with the synthetic strategies described in patent literature and academic research, emphasizing the use of accessible starting materials and operational simplicity.
Industrial-Scale Production Considerations
For large-scale manufacturing, process optimization focuses on:
- Reaction Efficiency: Achieving high yields (typically 70-80%) through controlled temperature and stoichiometry.
- Purity: Employing advanced purification techniques such as preparative chromatography or crystallization.
- Raw Materials: Utilizing commercially available aryl halides with trifluoromethoxy groups and cyclobutane derivatives to reduce costs.
- Reaction Conditions: Mild, room temperature or slightly elevated temperatures, with catalysts and solvents chosen for scalability and safety.
Data Summary Table of Preparation Methods
| Method | Starting Materials | Key Reactions | Typical Yields | Advantages | References |
|---|---|---|---|---|---|
| Patented Multi-step Synthesis | Cyclobutane derivatives, aryl halides | Cycloaddition, substitution, oxidation | 70-80% | Operational simplicity, high purity | CN101555205B |
| Cycloaddition & Functionalization | 4-oxocyclobutane precursors | Cycloaddition, nucleophilic substitution, oxidation | 60-75% | Suitable for scale-up | Academic literature & patents |
| Industrial Optimization | Raw materials as above | Catalytic substitution, decarboxylation | Up to 85% | Cost-effective, scalable | Industry reports |
Q & A
Q. What are the recommended synthetic routes for 3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid?
The synthesis typically involves two key steps:
- Cyclobutane Ring Formation : Use [2+2] photocycloaddition or Friedel-Crafts acylation to construct the cyclobutane core. For example, Friedel-Crafts reactions with maleic anhydride derivatives have been employed for similar cyclobutane systems (see Scheme 1 in ).
- Trifluoromethoxy Group Introduction : Electrophilic aromatic substitution or nucleophilic displacement using trifluoromethoxy precursors (e.g., AgOCF₃ or Cu-mediated coupling).
- Carboxylic Acid Functionalization : Hydrolysis of ester intermediates using lithium hydroxide (LiOH) in methanol/water mixtures, as demonstrated in (92% yield).
Q. How should researchers purify and characterize this compound?
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves (EN374 compliance), safety goggles with side shields, and lab coats to prevent skin/eye contact.
- Engineering Controls : Use fume hoods for reactions involving volatile trifluoromethoxy precursors.
- Incompatibilities : Avoid strong acids/bases, which may degrade the cyclobutane ring.
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments for cyclobutane derivatives?
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® AD-H) to separate enantiomers, as seen in similar cyclopentane systems ().
- X-ray Crystallography : Resolve ambiguous NMR data (e.g., overlapping diastereotopic proton signals) with crystal structure analysis.
- Dynamic NMR (DNMR) : Study ring puckering or conformational exchange at variable temperatures.
Q. What strategies optimize reaction yields for trifluoromethoxy-substituted cyclobutanes?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance electrophilic substitution reactivity.
- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling reactions (e.g., Ullmann-type couplings).
- Temperature Control : Low temperatures (−20°C to 0°C) minimize side reactions during cyclobutane ring closure.
Q. How do researchers address low solubility in biological assays?
- Derivatization : Prepare methyl/ethyl esters or amide prodrugs to improve lipophilicity (e.g., ethyl ester in ).
- Co-solvents : Use DMSO-water mixtures (<5% DMSO) for in vitro studies, ensuring compatibility with assay protocols.
Methodological Challenges and Data Analysis
Q. How should conflicting bioactivity data be interpreted?
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out assay artifacts.
- Metabolite Screening : Check for acid degradation products (e.g., decarboxylation) via LC-MS.
- Computational Modeling : Perform DFT calculations to correlate electronic effects (e.g., trifluoromethoxy group’s electron-withdrawing nature) with observed bioactivity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
